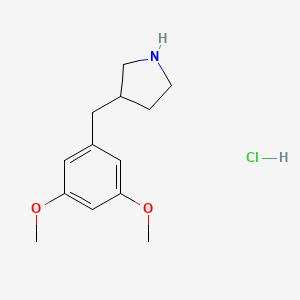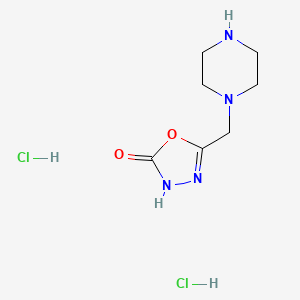
5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol dihydrochloride
Übersicht
Beschreibung
The compound “5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol dihydrochloride” is a chemical compound that contains a piperazine ring and an oxadiazole ring. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered aromatic ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The compound likely has a complex three-dimensional structure due to the presence of the piperazine and oxadiazole rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazine derivatives are known to participate in a variety of chemical reactions, including those involving their nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Tuberculostatic Activity
5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol derivatives have been investigated for their tuberculostatic activity. Studies found that certain derivatives exhibit minimum inhibiting concentrations (MIC) within 25 - 100 mg/ml, suggesting potential use in tuberculosis treatment (Foks et al., 2004).
Antimicrobial and Anti-Proliferative Activities
These compounds have shown significant antimicrobial activities against pathogenic bacteria and fungi, such as Gram-positive and Gram-negative bacteria, and Candida albicans. Additionally, they have demonstrated anti-proliferative activities against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines (Al-Wahaibi et al., 2021).
Antibacterial, Antifungal, and Anticancer Properties
Derivatives of 5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol have been synthesized and evaluated for their antibacterial, antifungal, and anticancer properties. Some compounds within this class showed significant activity against bacterial and fungal pathogens, as well as human breast cancer cell lines (Sharma et al., 2014).
Anti-HIV-1 Activity
Research has shown that certain 5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol derivatives exhibit anti-HIV-1 activity. These compounds were tested for their effectiveness against HIV-1 and showed promising results in reducing viral replication (El-Emam et al., 2004).
Anti-Inflammatory Activities
A series of these compounds have been synthesized and evaluated for their anti-inflammatory properties. They showed significant inhibition in inflammation models, with some compounds demonstrating greater activity than standard drugs like indomethacin (Koksal et al., 2013).
Antioxidant Activity
Certain derivatives of 5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol have been tested for their antioxidant properties. They displayed varying degrees of radical scavenging activity, indicating potential as antioxidants (Mallesha et al., 2014).
Anticonvulsant Activity
Research has explored the anticonvulsant properties of these compounds. Some derivatives have shown potent anticonvulsant activity in electroshock seizure models, with no observed neurotoxic effects at effective doses (Harish et al., 2014).
Wirkmechanismus
Target of Action
Piperazine derivatives, which “5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol dihydrochloride” is a part of, have been found to exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, and anti-HIV-1 . .
Mode of Action
Piperazine derivatives often interact with their targets by binding to specific receptors or enzymes, thereby modulating their activity .
Biochemical Pathways
Without specific information on “5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol dihydrochloride”, it’s difficult to determine the exact biochemical pathways it affects. Piperazine derivatives often affect pathways related to their targets, such as neurotransmitter signaling pathways in the case of antipsychotic activity .
Pharmacokinetics
Piperazine derivatives generally have good absorption and distribution profiles due to their lipophilic nature .
Result of Action
Piperazine derivatives often result in changes in cellular signaling or function based on their interaction with their targets .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(piperazin-1-ylmethyl)-3H-1,3,4-oxadiazol-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2.2ClH/c12-7-10-9-6(13-7)5-11-3-1-8-2-4-11;;/h8H,1-5H2,(H,10,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSGAMPXVCWGLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NNC(=O)O2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-7-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1402735.png)
![2-(Tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine](/img/structure/B1402736.png)
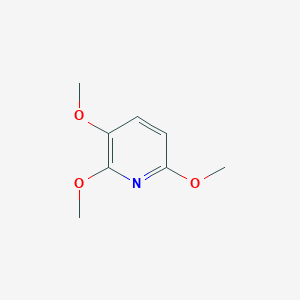
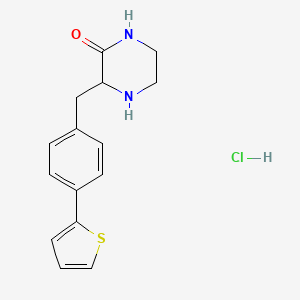
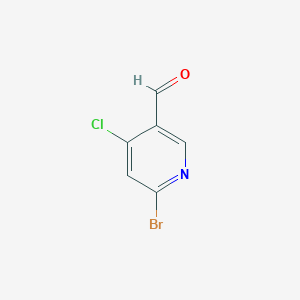
![2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-bromo-acryloylamino]-benzoic acid](/img/structure/B1402747.png)
![2-[3-(tert-Butoxycarbonyl-amino-methyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid methyl ester](/img/structure/B1402748.png)
![9-Chloro-5-isobutyl-1,2,3,4,5,6-hexahydro-azepino[4,5-b]indole](/img/structure/B1402749.png)
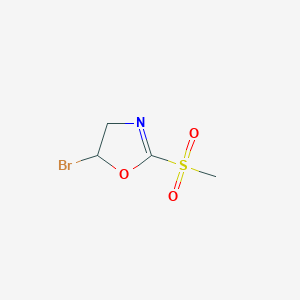
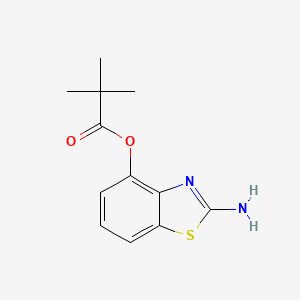
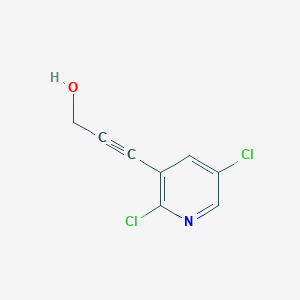
![3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1402755.png)

